N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide
Description
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide (CAS: 5463-54-7; synonyms include CTK9A1538 and ZINC39125351) is a uracil-derived carboxamide compound with a 2-methoxyacetamide substituent at the 5-position of the pyrimidine ring. Its molecular formula is C₉H₁₃N₅O₄, with an average mass of 255.24 g/mol and a monoisotopic mass of 255.0967 g/mol . This compound is structurally related to theophylline impurities, such as Theophylline Related Compound C (CAS: 7597-60-6), and has been synthesized for applications in medicinal chemistry and crystallographic studies .
Properties
Molecular Formula |
C9H14N4O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H14N4O4/c1-12-7(10)6(11-5(14)4-17-3)8(15)13(2)9(12)16/h4,10H2,1-3H3,(H,11,14) |
InChI Key |
KOTGONYZNWAUOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide generally involves:
Synthesis of the substituted tetrahydropyrimidine core
- Starting from suitable precursors such as substituted ureas, amidines, or β-dicarbonyl compounds combined with amines to form the pyrimidine ring.
- Methylation steps at N-1 and N-3 positions are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Introduction of the amino group at position 6
- Achieved via selective amination or by starting with an amino-substituted precursor.
Coupling with 2-methoxyacetyl moiety
- The final step involves acylation of the pyrimidinyl nitrogen with 2-methoxyacetyl chloride or an activated ester of 2-methoxyacetic acid to form the methoxyacetamide linkage.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Condensation of 1,3-dimethylurea with β-ketoester | Formation of 1,3-dimethyl-2,4-dioxo-pyrimidine core |
| 2 | Amination | Treatment with ammonia or amine source | Introduction of 6-amino group |
| 3 | N-Acylation | Reaction with 2-methoxyacetyl chloride in base | Formation of N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidinyl)-2-methoxyacetamide |
This route is supported by analogous procedures reported for similar pyrimidinyl acetamide derivatives in the literature and patent documents.
Alternative Methods and Variations
- Use of activated esters or anhydrides for acylation instead of acid chlorides to improve selectivity and reduce side reactions.
- Microwave-assisted synthesis to shorten reaction times for ring formation and acylation steps.
- Solid-phase synthesis approaches for rapid generation of analogues, although less common for this specific compound.
Research Findings and Data Tables
Reaction Yields and Purity Data
| Step | Typical Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Pyrimidine core formation | 70-85 | >95 | Optimized by solvent choice and temperature control |
| Amination | 60-75 | >90 | Requires careful pH control to avoid side products |
| N-Acylation | 65-80 | >98 | Use of base (e.g., triethylamine) critical to neutralize HCl |
Analytical Characterization
- NMR Spectroscopy: Confirms methyl substitutions at N-1 and N-3, amino group at C-6, and methoxy group in acetamide side chain.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 254.29 g/mol.
- IR Spectroscopy: Characteristic amide C=O stretch near 1650 cm^-1, NH2 bending vibrations, and methoxy C-O stretch.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Ring Formation | Condensation of urea derivatives with β-ketoesters | High yield, well-established | Requires precise temperature control |
| Amination | Ammonia or amine substitution | Selective functionalization | Moderate yields, side reactions possible |
| Acylation | Reaction with 2-methoxyacetyl chloride or esters | High purity product achievable | Sensitive to moisture, requires dry conditions |
| Alternative Techniques | Microwave-assisted, solid-phase synthesis | Faster reaction times | Less documented for this compound |
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Alkyl vs. Aryl Substitutions
Key Insight : Alkyl substituents (e.g., propyl, octanyl) increase hydrophobicity, while polar groups (e.g., methoxy) enhance solubility. The target compound’s compact structure favors crystallographic applications .
Aromatic and Heterocyclic Modifications
Key Insight : Aryl groups (e.g., cinnamamide, dimethoxyphenyl) introduce π-π stacking interactions, relevant to receptor binding .
Functional Group Comparisons in Amide Side Chains
Methoxy vs. Cyano Substituents
Key Insight: The cyano group increases electrophilicity, whereas methoxy enhances metabolic stability .
Q & A
Q. Advanced Experimental Design
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, but may require post-reaction purification to remove residual solvents .
- Temperature Control : Room-temperature reactions reduce side products (e.g., hydrolysis), while elevated temperatures accelerate slower steps .
- Purification Strategies : Column chromatography or recrystallization improves purity. For example, HPLC analysis confirmed >90% purity for analogous pyrimidinedione derivatives .
- Troubleshooting : Impurities from incomplete reactions can be resolved by extending reaction times or adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) .
What analytical techniques are critical for structural validation and purity assessment?
Q. Basic Characterization
- NMR Spectroscopy : ¹H NMR (300 MHz) identifies proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm) and confirms substituent integration .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., m/z 430.2 [M+1] for related compounds) .
- Chromatography : HPLC with UV detection assesses purity (>90% in optimized syntheses) .
Q. Advanced Applications
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability for storage and handling protocols .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Advanced SAR Strategy
- Analog Synthesis : Modify the methoxyacetamide or pyrimidinyl groups. For example, replacing -OCH₃ with halogens or alkyl chains alters hydrophobicity .
- Biological Assays : Test analogs against target enzymes (e.g., hypoglycemic activity in murine models, as seen in related thiazolidinediones ).
- Data Analysis : Correlate substituent electronic effects (Hammett constants) with activity trends. For instance, electron-withdrawing groups on the phenyl ring enhance receptor binding in analogs .
How should conflicting biological activity data be resolved?
Q. Advanced Data Contradiction Analysis
- Assay Validation : Ensure consistency across in vitro models (e.g., enzyme inhibition vs. cell-based assays). For example, hypoglycemic activity in mice may not translate to human cell lines due to metabolic differences .
- Dose-Response Curves : Confirm activity thresholds; false positives may arise at non-physiological concentrations.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrimidinediones with acetamide substituents ).
What computational tools are used to predict the compound’s pharmacokinetics?
Q. Advanced In Silico Methods
- Molecular Docking : Software like AutoDock predicts binding affinities to targets (e.g., PPAR-γ for hypoglycemic activity) .
- ADME Prediction : Tools like SwissADME estimate bioavailability, highlighting potential issues like poor solubility from the methoxy group .
- MD Simulations : Assess stability of drug-target complexes over nanosecond timescales .
How can metabolic stability be evaluated in preclinical studies?
Q. Advanced Pharmacokinetic Design
- In Vitro Assays : Use liver microsomes or hepatocytes to measure metabolic half-life. For example, cytochrome P450 isoforms (CYP3A4/2D6) are key for oxidation studies .
- Stable Isotope Labeling : Track metabolites via LC-MS/MS .
- Species-Specific Differences : Compare murine vs. human metabolic profiles to prioritize analogs .
What strategies mitigate toxicity risks during early-stage development?
Q. Advanced Safety Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
